molecular formula C10H6O4 B2633126 2-Formyl-1-benzofuran-3-carboxylic acid CAS No. 38281-55-9

2-Formyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2633126
CAS No.: 38281-55-9
M. Wt: 190.154
InChI Key: OBUMPPKIGQNWPE-UHFFFAOYSA-N
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Description

2-Formyl-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H6O4 It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1-benzofuran-3-carboxylic acid typically involves the formylation of benzofuran derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the benzofuran ring . The reaction conditions usually involve heating the reactants under reflux for several hours, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-Carboxy-1-benzofuran-3-carboxylic acid.

    Reduction: 2-Hydroxymethyl-1-benzofuran-3-carboxylic acid.

    Substitution: Substituted benzofuran derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Formyl-1-benzofuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-Formyl-1-benzofuran-3-carboxylic acid can be compared with other benzofuran derivatives, such as:

    2-Hydroxy-1-benzofuran-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a formyl group.

    2-Methyl-1-benzofuran-3-carboxylic acid: Contains a methyl group instead of a formyl group.

    2-Nitro-1-benzofuran-3-carboxylic acid: Contains a nitro group instead of a formyl group.

The uniqueness of this compound lies in its formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-formyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUMPPKIGQNWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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